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molecular formula C4H8O2 B1202867 1,2-Dioxane CAS No. 5703-46-8

1,2-Dioxane

Cat. No. B1202867
M. Wt: 88.11 g/mol
InChI Key: OIXUJRCCNNHWFI-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

4-Bromo-1,2-(methylenedioxy)benzene (80 mg, 0.40 mmol) reacted with 4-chlorophenylboronic acid (90 mg, 0.60 mmol) using 1/2 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (70 mg, 1.20 mmol) in 1,2-dioxane at 100° C. to give the title compound (77 mg, 85%) as a solid: 1H-NMR (400 MHz, CDCl3): δ 10.05 (s, 1H), 7.93 (d, 2H, J=8.0 Hz), 7.68 (d, 2H, J=7.6 Hz), 7.14 (d, 2H), 7.13 (bs, 1H), 6.04 (s, 2H). 13C{1H}-NMR (100 MHz, CDCl3): δ 191.84, 148.38, 148.08, 146.81, 134.83, 133.88, 130.28, 127.26, 121.25, 108.78, 107.63, 101.41. GC/MS(EI): m/z 226 (M+), 139. Anal. Calcd for C14H10O3: C, 74.33; H, 4.46. Found: C, 74.19; H, 4.67.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH2:9][O:10][C:4]=2[CH:3]=1.Cl[C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.[F-].[K+].[O:23]1[CH2:28]CCCO1>>[CH:28]([C:12]1[CH:17]=[CH:16][C:15]([C:2]2[CH:7]=[CH:6][C:5]3[O:8][CH2:9][O:10][C:4]=3[CH:3]=2)=[CH:14][CH:13]=1)=[O:23] |f:2.3|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
BrC1=CC2=C(C=C1)OCO2
Name
Quantity
90 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Step Two
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
70 mg
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1OCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)C1=CC2=C(C=C1)OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 77 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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